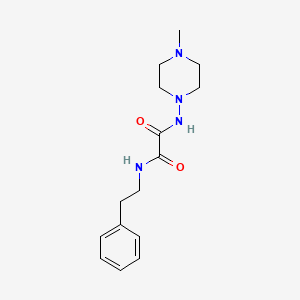

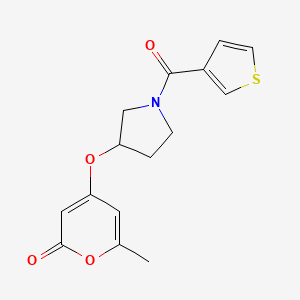

N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide, commonly known as MPX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MPX belongs to the class of oxalamide derivatives and is known for its unique pharmacological properties that make it a promising candidate for the development of novel drugs.

Scientific Research Applications

Kinase Inhibition and Antitumor Activity

N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide derivatives, such as those explored in Yang et al. (2012), have shown significant potential in inhibiting kinases. These compounds, particularly 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine, demonstrated notable in vitro antitumor potency against lung cancer cell lines. They were also effective in in vivo studies, suggesting their potential as anticancer agents (Yang et al., 2012).

Sensory Applications and Metal Ion Detection

Compounds like Poly{3-{[4-(4-methylpiperazin-1-yl)cyclohexylidene]methyl}thiophene} have been utilized for sensing purposes. They exhibit high selectivity and sensitivity towards certain metal ions like Hg2+ and Cu2+ in aqueous solutions. This indicates their usefulness in detecting and quantifying these ions, which has practical applications in environmental monitoring and diagnostics (Guo et al., 2014).

ABCB1 Inhibition

This compound derivatives have also been studied for their ability to inhibit ABCB1 activity. These compounds, especially when linked with a four-carbon chain to a basic nucleus, displayed significant potency in inhibiting ABCB1, which is a multidrug resistance protein. This research opens up possibilities for these compounds in overcoming drug resistance in cancer treatments (Colabufo et al., 2008).

Antibacterial and Antifungal Applications

Some derivatives of this compound have shown good antibacterial and antifungal activities. They are also characterized by low toxicity, making them suitable candidates for developing new antimicrobial agents. Their binding characteristics and pharmacokinetic mechanisms have been confirmed through various studies, including optical spectroscopic and docking studies (Shareef et al., 2016).

Antiprotozoal Activity

Compounds like ω-Aminoacyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines have demonstrated promising antiprotozoal activity. This suggests their potential use in treating diseases like malaria and trypanosomiasis, providing a new avenue for antiprotozoal drug development (Faist et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Properties

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-18-9-11-19(12-10-18)17-15(21)14(20)16-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRYTLGKTIHLAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)

![2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2355052.png)

![1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2355054.png)

![2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole](/img/structure/B2355055.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2355056.png)

![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)